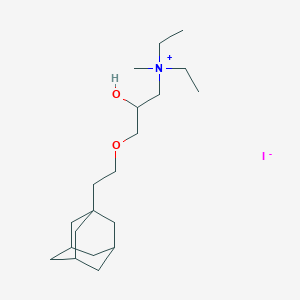

3-(4-甲氧基苯氧基)-4-氧代-2-(三氟甲基)-4H-色烯-7-基二乙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

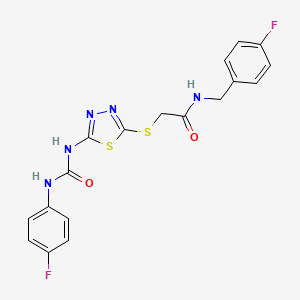

The compound "3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate" is a derivative of the chromen-2-one (coumarin) family, which is known for its diverse biological activities. The structure suggests the presence of a methoxyphenoxy group, a trifluoromethyl group, and a diethylcarbamate moiety attached to the chromen-2-one core. This compound is not directly mentioned in the provided papers, but the papers do discuss related chromen-2-one derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the formation of the core chromen-2-one ring followed by various functionalization reactions. For instance, paper describes the synthesis of chromen-2-one derivatives by reductive amination involving sodium cyanoborohydride in methanol. Similarly, paper uses 4-hydroxycoumarine as a starting material for the synthesis of novel chromen-2-one derivatives. Paper details a green synthesis approach under microwave irradiation using Vilsmeier-Haack reagent. These methods could potentially be adapted for the synthesis of the compound by modifying the substituents used in the reactions.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized using various spectroscopic techniques. In paper , the structures were confirmed by IR, 1H NMR, 13C NMR, and mass spectroscopy. Paper also used analytical UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra to elucidate the positions of protons and carbons. These techniques would be essential in confirming the structure of "3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate" after its synthesis.

Chemical Reactions Analysis

The reactivity of chromen-2-one derivatives is influenced by the substituents on the core ring. Paper discusses the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazinones or triazine-diones depending on the reaction conditions. This indicates that the chromen-2-one core can participate in heterocyclic ring formation reactions, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as their redox behavior, UV absorption spectra, and biological activities, are important for understanding their potential applications. Paper mentions that the synthesized compounds exhibited quasireversible redox processes and strong UV absorption bands, which are characteristic of the chromen-2-one derivatives. The antibacterial and antioxidant activities of these compounds were also evaluated, showing significant activity against certain bacterial strains and varying antioxidant capacities. These properties would likely be influenced by the specific substituents present in "3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate" and would need to be empirically determined.

科学研究应用

合成及衍生物

芳香氨基甲酸酯衍生物的合成: 研究详细阐述了通过缩合工艺合成色烯衍生物,探索了它们在创建具有多种功能的新型化合物中的潜在应用 (Velikorodov 等,2014)。该研究展示了基于色烯的化合物有机合成中的多功能性。

2-羟基-4-氧代-4-(四氟-4-甲氧基苯基)-丁-2-烯酸甲酯的反应: 本研究概述了通过涉及五氟苯乙酮和草酸二甲酯的反应合成一种化合物,从而形成色烯-2-羧酸甲酯衍生物,突出了该化合物的合成灵活性和创建各种衍生物的潜力 (Pimenova 等,2003)。

抗菌活性

- 合成的新衍生物的抗菌作用: 一项研究报告了 4-羟基色烯-2-酮衍生物的合成及其评估的抗菌活性。这些化合物显示出显着的抑菌和杀菌活性,证明了色烯衍生物在开发新的抗菌剂中的潜力 (Behrami 和 Dobroshi,2019)。

材料科学应用

- 色烯铬碳烯配合物: 本研究探讨了色烯铬碳烯配合物在合成光致变色材料和生物活性天然产物中的应用,展示了色烯衍生物在材料科学和天然产物合成中的应用 (Rawat 等,2006)。

催化活性

- 环己烯氧化中的催化活性: 一项关于由色酮化合物衍生的新的可溶性外围四取代 Co(II) 和 Fe(II) 酞菁的研究证明了它们可用作环己烯氧化的催化剂,说明了色烯衍生物在催化和氧化反应中的潜力 (Saka 等,2013)。

未来方向

属性

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO6/c1-4-26(5-2)21(28)31-15-10-11-16-17(12-15)32-20(22(23,24)25)19(18(16)27)30-14-8-6-13(29-3)7-9-14/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHGHZNUEJNKMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)

![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)